molecular formula C21H23N3O5 B7934289 Navarixin CAS No. 862464-58-2

Navarixin

Cat. No. B7934289
CAS RN: 862464-58-2
M. Wt: 397.4 g/mol
InChI Key: RXIUEIPPLAFSDF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Navarixin is an orally available small molecule antagonist of the C-X-C motif chemokine receptor 1 (CXCR1;  interleukin-8 receptor alpha;  IL8RA) and 2 (CXCR2;  interleukin-8 receptor beta;  IL8RB), with potential immunomodulating and antineoplastic activities. Upon administration, navarixin binds to and inhibits the activation of CXCR 1 and 2. This inhibits CXCR1/2-mediated signaling, reduces both recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment (TME), inhibits inflammatory processes and abrogates the immunosuppressive nature of the TME. This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells. This inhibits tumor cell migration, metastasis, angiogenesis and tumor cell proliferation. CXCR 1 and 2, G protein-coupled receptor proteins located on myeloid cells and certain tumor cells, play key roles in the immunosuppressive nature of the TME, tumor metastasis, therapy-resistance, myeloid cell suppression, and inflammation.

Scientific Research Applications

  • Cancer Treatment

    Navarixin has been explored for its potential in cancer treatment. A study by Jimeno et al. (2018) discussed the use of navicixizumab, a bispecific antibody related to navarixin, in treating solid tumors. This phase 1a trial showed that navicixizumab, administered to patients with refractory solid tumors, demonstrated preliminary signs of antitumor activity, particularly in ovarian cancer, suggesting potential therapeutic applications in various cancer types (Jimeno et al., 2018).

  • Immunotherapy

    Research by Böhm et al. (2016) on neoadjuvant chemotherapy in metastases of tubo-ovarian high-grade serous carcinoma indicated that treatments like navarixin might modulate the immune microenvironment. Their study found evidence of T-cell activation post-chemotherapy, suggesting that sequential chemoimmunotherapy could be effective, possibly involving agents like navarixin (Böhm et al., 2016).

properties

IUPAC Name

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIUEIPPLAFSDF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Navarixin

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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